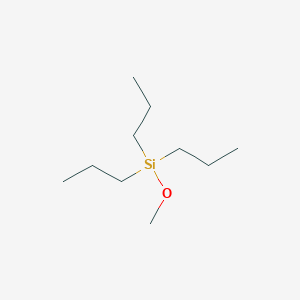
Tri-n-propylmethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-n-propylmethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propyl groups and one methoxy group, making it a valuable reagent in organic synthesis and surface modification processes.
準備方法
Synthetic Routes and Reaction Conditions
Tri-n-propylmethoxysilane can be synthesized through several methods. One common method involves the reaction of chloropropylsilane with methanol in the presence of a base, such as sodium hydroxide, to produce methoxytripropylsilane. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The reaction can be represented as follows:
Cl(CH2CH2CH3)3Si+CH3OH→(CH3O)(CH2CH2CH3)3Si+HCl
Industrial Production Methods
In industrial settings, the production of silane, methoxytripropyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the reaction efficiency and reduce the formation of by-products. The final product is typically purified through distillation or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
Tri-n-propylmethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
科学的研究の応用
Tri-n-propylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices and implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
作用機序
The mechanism of action of silane, methoxytripropyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can undergo hydrolysis to form silanols, which can further react with hydroxyl groups on surfaces to form siloxane linkages. This process enhances the adhesion and compatibility of the compound with different materials.
類似化合物との比較
Similar Compounds
- Chlorotrimethylsilane
- Triethylsilane
- Phenylsilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
Tri-n-propylmethoxysilane is unique due to its combination of three propyl groups and one methoxy group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and enhanced adhesion.
特性
CAS番号 |
17841-46-2 |
|---|---|
分子式 |
C10H24OSi |
分子量 |
188.38 g/mol |
IUPAC名 |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChIキー |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
正規SMILES |
CCC[Si](CCC)(CCC)OC |
Key on ui other cas no. |
17841-46-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















